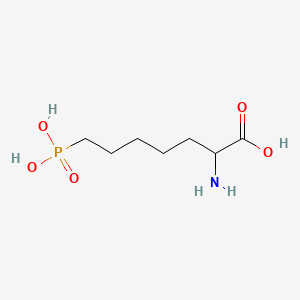

2-Amino-7-phosphonoheptanoic acid

概述

描述

2-Amino-7-phosphonoheptanoic acid, commonly known as AP-7, is a selective antagonist of the N-methyl-D-aspartate receptor. This compound competitively inhibits the binding of glutamate to the N-methyl-D-aspartate receptor, thereby preventing its activation. AP-7 is primarily used in scientific research due to its anticonvulsant properties and its ability to modulate excitatory neurotransmission .

准备方法

合成路线和反应条件

2-氨基-7-膦酰庚酸的合成通常涉及以下步骤:

起始原料: 合成从选择合适的起始原料开始,例如庚酸衍生物。

磷酸化: 膦酰基的引入是通过磷酸化反应实现的,通常使用诸如氧氯化磷或三氯化磷之类的试剂。

胺化: 氨基是通过胺化反应引入的,这可能涉及使用氨或胺衍生物。

纯化: 最终产物通过诸如重结晶或色谱之类的技术进行纯化,以获得纯的 2-氨基-7-膦酰庚酸。

工业生产方法

2-氨基-7-膦酰庚酸的工业生产可能涉及使用自动化反应器和连续流工艺的大规模化学合成。这些方法确保了该化合物的产率高且纯度高,使其适用于研究和制药应用。

化学反应分析

反应类型

2-氨基-7-膦酰庚酸经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将膦酰基转化为膦衍生物。

取代: 氨基和膦酰基可以参与取代反应,导致形成各种衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及诸如卤代烷烃和酰氯之类的试剂。

主要产物

这些反应形成的主要产物包括氧代衍生物、膦衍生物和取代的氨基-膦酰化合物。

科学研究应用

Neuroscience Research

AP-7 is extensively used in neuroscience to study the role of NMDA receptors in synaptic plasticity and learning processes. By inhibiting NMDA receptor activity, researchers can investigate the mechanisms underlying memory formation and cognitive function.

Anticonvulsant Properties

Numerous studies have demonstrated that AP-7 possesses anticonvulsant properties. For instance, in animal models, it has been shown to reduce seizure activity by modulating neurotransmitter levels, particularly decreasing glutamate and aspartate while increasing glutamine concentrations . This effect makes AP-7 a candidate for exploring treatments for epilepsy and other seizure disorders.

Neurodegenerative Disease Research

AP-7 is being investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing excitotoxicity associated with excessive NMDA receptor activation, AP-7 may help mitigate neuronal damage and cognitive decline .

Pharmacological Development

The compound is utilized in the development of new pharmaceuticals targeting NMDA receptors. Its unique properties make it a valuable reference standard in analytical chemistry for studying similar compounds and their effects on neurotransmission.

Biochemical Effects

AP-7 has significant effects on neurotransmitter dynamics within the brain:

- Glutamate : Administration of AP-7 leads to decreased levels of glutamate, particularly under conditions that induce excitotoxicity.

- Aspartate : The compound significantly reduces aspartate concentrations, especially during insulin-induced hypoglycemia.

- Glutamine : Interestingly, AP-7 increases glutamine levels in specific brain regions, indicating complex interactions within the glutamatergic system .

Anticonvulsant Efficacy

In a study involving fasted rats and mice treated with AP-7 at an anticonvulsant dose (1 mmol/kg), significant alterations in neurotransmitter levels were observed. The treatment resulted in decreased glutamate and aspartate levels while increasing glutamine concentrations, suggesting a protective effect against seizure activity induced by insulin hypoglycemia .

Neuroprotection in Animal Models

Another case study highlighted the neuroprotective effects of AP-7 against NMDA-induced excitotoxicity. In this model, AP-7 administration led to reduced neuronal damage and improved behavioral outcomes following induced seizures .

作用机制

2-氨基-7-膦酰庚酸通过竞争性地抑制谷氨酸与 N-甲基-D-天冬氨酸受体的结合来发挥作用。这种抑制阻止了受体的活化,从而调节了兴奋性神经传递。 AP-7 的分子靶标包括 N-甲基-D-天冬氨酸受体亚基,所涉及的途径主要与突触传递和可塑性有关 .

相似化合物的比较

2-氨基-7-膦酰庚酸在其对 N-甲基-D-天冬氨酸受体的选择性拮抗作用方面是独特的。类似的化合物包括:

7-氯犬尿氨酸: 作为甘氨酸位点调节阻滞剂起作用。

2-氨基-5-膦酰戊酸: 另一种具有较短碳链的 N-甲基-D-天冬氨酸受体拮抗剂。

D-2-氨基-5-膦酰戊酸: 一种具有类似拮抗特性的立体异构体。

生物活性

2-Amino-7-phosphonoheptanoic acid (AP-7) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors that play a crucial role in synaptic plasticity, memory function, and neurotoxicity. This compound has garnered significant attention due to its potential therapeutic applications in neurological disorders and its effects on neurotransmitter dynamics.

AP-7 functions primarily by competitively inhibiting the glutamate binding site on NMDA receptors, thus preventing the receptor's activation. This inhibition is critical in modulating excitatory neurotransmission, which can be beneficial in conditions characterized by excessive NMDA receptor activity, such as epilepsy and neurodegenerative diseases .

Effects on Neurotransmitter Levels

Research has demonstrated that AP-7 influences various neurotransmitter levels in the brain:

- Glutamate : AP-7 administration leads to a decrease in glutamate levels in certain brain regions, particularly following conditions that induce excitotoxicity .

- Aspartate : The compound has been shown to significantly reduce aspartate concentrations, especially in cases of insulin-induced hypoglycemia .

- Glutamine : Interestingly, AP-7 increases glutamine levels in specific brain regions, indicating a complex interaction with the glutamatergic system .

Anticonvulsant Properties

In a study involving fasted rats and mice, AP-7 was administered at an anticonvulsant dose (1 mmol/kg i.p.). Results indicated that AP-7 significantly altered neurotransmitter dynamics—decreasing glutamate and aspartate levels while increasing glutamine. This suggests that AP-7 may help mitigate excitatory neurotransmission associated with seizure activity .

In another experiment, pretreatment with AP-7 protected against insulin-induced convulsions in rats. The compound not only reduced striatal aspartate accumulation but also significantly reversed changes in neurotransmitter levels induced by hypoglycemia .

Anxiolytic Effects

AP-7 has also been investigated for its anxiolytic properties. Direct injections into specific brain regions (e.g., dorsal periaqueductal grey) produced anxiolytic effects, suggesting its potential role in anxiety disorders through NMDA receptor modulation .

Summary of Biological Effects

| Biological Effect | Observation |

|---|---|

| Glutamate Levels | Decreased in various brain regions post-treatment |

| Aspartate Levels | Significantly reduced during hypoglycemic conditions |

| Glutamine Levels | Increased in rat cortex and mouse striatum |

| Anticonvulsant Activity | Effective against insulin-induced seizures |

| Anxiolytic Activity | Observed following targeted brain injections |

属性

IUPAC Name |

2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017823 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85797-13-3 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 2-Amino-7-phosphonoheptanoic acid (AP7)?

A1: this compound (AP7) acts primarily as a competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors [, , , ].

Q2: How does this compound (AP7) affect NMDA receptor function?

A2: AP7 binds to the NMDA receptor, preventing the binding of glutamate, the endogenous agonist []. This blockade inhibits the opening of the receptor-associated ion channel, thereby preventing the flow of ions like calcium, which are crucial for neuronal excitation [, ].

Q3: What are the downstream effects of this compound (AP7) mediated NMDA receptor antagonism?

A3: AP7's antagonism of NMDA receptors leads to a range of effects, including:

- Reduced neuronal excitability: This forms the basis for its anticonvulsant effects in models of epilepsy [, , ].

- Neuroprotection: AP7 can protect against neuronal damage in models of ischemia and excitotoxicity, likely by reducing excessive calcium influx [, , ].

- Modulation of dopamine release: AP7 can influence dopamine release in the striatum, highlighting the interplay between glutamatergic and dopaminergic systems [, ].

- Alterations in behavior: In animal models, AP7 can impact learning and memory, anxiety-related behaviors, and responses to stress, further illustrating the widespread influence of NMDA receptors [, , ].

Q4: What is the molecular formula and weight of this compound (AP7)?

A4: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol.

Q5: Is there any information available regarding the spectroscopic data of this compound (AP7) in these papers?

A5: The provided research papers primarily focus on the biological activity and pharmacological effects of AP7. Detailed spectroscopic data is not discussed within these papers.

Q6: Do the provided research papers discuss the material compatibility and stability of this compound (AP7)?

A6: No, the provided research papers primarily focus on the biological activity and pharmacological effects of AP7 and do not delve into its material compatibility or stability under various conditions.

Q7: Do the provided research papers discuss any catalytic properties or applications of this compound (AP7)?

A7: No, the research papers primarily focus on the activity of AP7 as a pharmacological tool, specifically as an NMDA receptor antagonist. There is no mention of any catalytic properties or applications in these papers.

Q8: Are there any computational chemistry studies or QSAR models related to this compound (AP7) discussed in these papers?

A8: The provided research papers primarily employ in vitro and in vivo experimental methodologies. While one paper mentions "acidic isostere design" for phosphonate replacements in AP7-related compounds [], there is no detailed discussion of computational chemistry studies, simulations, calculations, or QSAR models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。